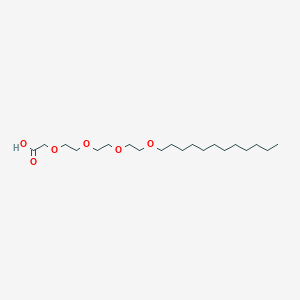
4-Nitrophenyl phosphate, potassium salt
概要
説明
4-Nitrophenyl phosphate, potassium salt is a chemical compound widely used in biochemical research and industrial applications. It is a derivative of 4-nitrophenol and is commonly employed as a substrate in enzyme assays, particularly for alkaline phosphatase. The compound is known for its chromogenic properties, producing a yellow color upon hydrolysis, which makes it useful for spectrophotometric measurements.
準備方法
Synthetic Routes and Reaction Conditions
4-Nitrophenyl phosphate, potassium salt can be synthesized through the reaction of 4-nitrophenol with phosphoric acid in the presence of potassium hydroxide. The reaction typically involves the following steps:
Dissolution: 4-nitrophenol is dissolved in a suitable solvent such as water or ethanol.
Phosphorylation: Phosphoric acid is added to the solution, and the mixture is heated to facilitate the reaction.
Neutralization: Potassium hydroxide is added to neutralize the solution, forming the potassium salt of 4-nitrophenyl phosphate.
Crystallization: The solution is cooled, and the product is crystallized out of the solution.
Industrial Production Methods
In industrial settings, the production of this compound follows similar steps but on a larger scale. The process involves automated systems for precise control of reaction conditions, such as temperature, pH, and concentration of reactants. The final product is typically purified through recrystallization or other separation techniques to ensure high purity.
化学反応の分析
Types of Reactions
4-Nitrophenyl phosphate, potassium salt undergoes several types of chemical reactions, including:
Hydrolysis: The compound is hydrolyzed by alkaline phosphatase to produce 4-nitrophenol and inorganic phosphate.
Reduction: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The phosphate group can be substituted with other functional groups in the presence of suitable reagents.
Common Reagents and Conditions
Hydrolysis: Typically carried out in an alkaline buffer at a pH of around 10.4, using enzymes like alkaline phosphatase.
Reduction: Common reducing agents include sodium dithionite, zinc, and iron in concentrated hydrochloric acid.
Substitution: Various nucleophiles can be used to substitute the phosphate group, depending on the desired product.
Major Products Formed
Hydrolysis: Produces 4-nitrophenol and inorganic phosphate.
Reduction: Produces 4-aminophenol.
Substitution: Produces various substituted phenyl derivatives depending on the nucleophile used.
科学的研究の応用
4-Nitrophenyl phosphate, potassium salt is extensively used in scientific research due to its versatility and chromogenic properties. Some of its applications include:
Enzyme Assays: Used as a substrate for alkaline phosphatase in enzyme-linked immunosorbent assays (ELISA) and other biochemical assays.
Biochemical Research: Employed in studies involving enzyme kinetics and inhibition.
Medical Diagnostics: Utilized in diagnostic kits for detecting enzyme activity in clinical samples.
Industrial Applications: Used in the production of various chemicals and as a reagent in synthetic chemistry.
作用機序
The primary mechanism of action of 4-nitrophenyl phosphate, potassium salt involves its hydrolysis by alkaline phosphatase. The enzyme catalyzes the cleavage of the phosphate group, resulting in the formation of 4-nitrophenol and inorganic phosphate. The reaction can be monitored spectrophotometrically due to the yellow color produced by 4-nitrophenol.
Molecular Targets and Pathways
Alkaline Phosphatase: The enzyme specifically targets the phosphate group of 4-nitrophenyl phosphate, facilitating its hydrolysis.
Signal Transduction Pathways: The compound is used to study various signal transduction pathways involving phosphatases and kinases.
類似化合物との比較
4-Nitrophenyl phosphate, potassium salt can be compared with other similar compounds such as:
4-Nitrophenyl phosphate, disodium salt: Similar in structure but with sodium ions instead of potassium.
4-Nitrophenyl sulfate, potassium salt: Contains a sulfate group instead of a phosphate group.
4-Nitrophenyl acetate: Contains an acetate group instead of a phosphate group.
Uniqueness
The uniqueness of this compound lies in its specific use as a substrate for alkaline phosphatase, its chromogenic properties, and its ability to produce a measurable color change upon hydrolysis. This makes it particularly valuable in enzyme assays and diagnostic applications.
特性
IUPAC Name |
potassium;(4-nitrophenyl) hydrogen phosphate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6NO6P.K/c8-7(9)5-1-3-6(4-2-5)13-14(10,11)12;/h1-4H,(H2,10,11,12);/q;+1/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYMPXUMYQRBYBB-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OP(=O)(O)[O-].[K+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5KNO6P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![1,4-Benzenedicarbonitrile, 2,5-bis[2-[4-(diphenylamino)phenyl]ethenyl]-](/img/structure/B3251259.png)

![6-Bromo-9-methyl-1,4-dioxaspiro[4.4]non-6-ene](/img/structure/B3251270.png)





